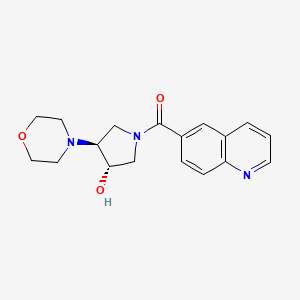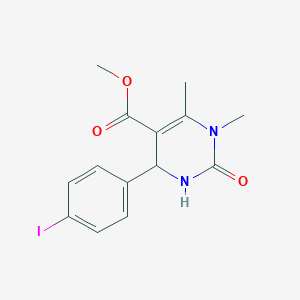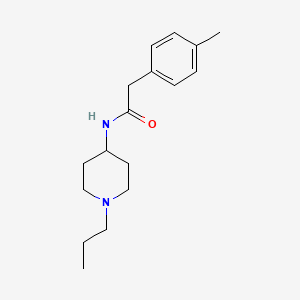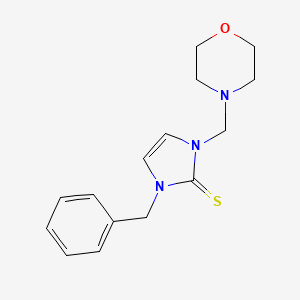
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol, commonly known as quinpirole, is a synthetic dopamine receptor agonist that is widely used in scientific research. It has been found to be effective in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Mécanisme D'action
Quinpirole acts as an agonist of the D2 dopamine receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the D2 receptor by quinpirole leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and leads to decreased neurotransmitter release. This ultimately results in a decrease in dopamine signaling in the brain.
Biochemical and physiological effects:
Quinpirole has been found to have a range of biochemical and physiological effects, including increased locomotor activity, decreased food intake, and decreased body weight. It has also been found to have anxiolytic and antidepressant effects in animal models. In addition, quinpirole has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
Quinpirole is a widely used tool in scientific research due to its potent and selective agonist activity at the D2 dopamine receptor. It has been found to be effective in a range of experimental paradigms, including behavioral assays and electrophysiological recordings. However, its use is limited by its potential for off-target effects and the need for careful dose selection to avoid non-specific effects.
Orientations Futures
There are a number of future directions for research on quinpirole. One area of interest is the role of dopamine signaling in addiction and reward processing, and the potential for quinpirole to be used as a therapeutic agent for these disorders. Another area of interest is the potential for quinpirole to be used as a tool for studying the function of other neurotransmitter systems, including glutamate and GABA. Finally, there is a need for further research to better understand the mechanism of action of quinpirole and its potential for off-target effects.
In conclusion, quinpirole is a potent dopamine receptor agonist that is widely used in scientific research. Its use has contributed to our understanding of the role of dopamine in a range of neurological disorders and has potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of quinpirole and its potential for off-target effects.
Méthodes De Synthèse
Quinpirole can be synthesized using a multi-step process that involves the reaction of 6-chloroquinoline with morpholine and subsequent cyclization to form the pyrrolidine ring. The resulting compound is then treated with acetic anhydride and triethylamine to form the quinolinecarbonyl group. The final product is obtained by resolution of the racemic mixture using chiral chromatography.
Applications De Recherche Scientifique
Quinpirole is commonly used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of the D2 dopamine receptor, which is implicated in a range of neurological disorders, including Parkinson's disease and schizophrenia. Quinpirole is also used to study the role of dopamine in reward processing, addiction, and mood disorders.
Propriétés
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17-12-21(11-16(17)20-6-8-24-9-7-20)18(23)14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10,16-17,22H,6-9,11-12H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRNKJVTHNEFG-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)


![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5350517.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)

![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)
![1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)